molecular formula C10H13ClN2O B2754788 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride CAS No. 2044902-78-3

2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride

Cat. No.: B2754788
CAS No.: 2044902-78-3
M. Wt: 212.68
InChI Key: DIUZVEJEXZPFCI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a benzoxazole ring attached to a propan-2-amine group, forming a hydrochloride salt. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride typically involves the reaction of 2-aminobenzoxazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted benzoxazole compounds .

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)ethanamine hydrochloride
  • 2-(1,3-Benzoxazol-2-yl)butan-2-amine hydrochloride
  • 2-(1,3-Benzoxazol-2-yl)pentan-2-amine hydrochloride

Uniqueness

2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUZVEJEXZPFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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